molecular formula C12H14Br4O6 B12678936 3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol CAS No. 83929-75-3

3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol

Cat. No.: B12678936
CAS No.: 83929-75-3
M. Wt: 573.85 g/mol
InChI Key: ROSDSUUTOMDJRI-UHFFFAOYSA-N
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Description

3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol is a brominated organic compound. It is characterized by the presence of multiple bromine atoms and hydroxyl groups, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol typically involves the bromination of precursor compounds. One common method involves the bromination of 1,4-dihydroxybenzene derivatives under controlled conditions to introduce bromine atoms at specific positions . The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol .

Chemical Reactions Analysis

Types of Reactions

3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms can form halogen bonds with target molecules, influencing their activity and stability. Additionally, the hydroxyl groups can participate in hydrogen bonding, further modulating the compound’s interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol is unique due to its specific arrangement of bromine atoms and hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound .

Properties

CAS No.

83929-75-3

Molecular Formula

C12H14Br4O6

Molecular Weight

573.85 g/mol

IUPAC Name

3-[2,3,5,6-tetrabromo-4-(2,3-dihydroxypropoxy)phenoxy]propane-1,2-diol

InChI

InChI=1S/C12H14Br4O6/c13-7-9(15)12(22-4-6(20)2-18)10(16)8(14)11(7)21-3-5(19)1-17/h5-6,17-20H,1-4H2

InChI Key

ROSDSUUTOMDJRI-UHFFFAOYSA-N

Canonical SMILES

C(C(COC1=C(C(=C(C(=C1Br)Br)OCC(CO)O)Br)Br)O)O

Origin of Product

United States

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